molecular formula C8H9F3N2 B3222371 (1R)-1-[5-(TRIFLUOROMETHYL)(2-PYRIDYL)]ETHYLAMINE CAS No. 1213052-96-0

(1R)-1-[5-(TRIFLUOROMETHYL)(2-PYRIDYL)]ETHYLAMINE

Cat. No.: B3222371
CAS No.: 1213052-96-0
M. Wt: 190.17
InChI Key: BOHFCACEJMSLFB-RXMQYKEDSA-N
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Description

(1R)-1-[5-(TRIFLUOROMETHYL)(2-PYRIDYL)]ETHYLAMINE is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[5-(TRIFLUOROMETHYL)(2-PYRIDYL)]ETHYLAMINE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridyl ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, often requiring controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl ketones, while substitution reactions can produce a wide range of functionalized pyridyl derivatives.

Scientific Research Applications

(1R)-1-[5-(TRIFLUOROMETHYL)(2-PYRIDYL)]ETHYLAMINE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (1R)-1-[5-(TRIFLUOROMETHYL)(2-PYRIDYL)]ETHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent and specific biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-[5-(TRIFLUOROMETHYL)(2-PYRIDYL)]ETHYLAMINE is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(1R)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-5(12)7-3-2-6(4-13-7)8(9,10)11/h2-5H,12H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHFCACEJMSLFB-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1R)-1-[5-(TRIFLUOROMETHYL)(2-PYRIDYL)]ETHYLAMINE
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(1R)-1-[5-(TRIFLUOROMETHYL)(2-PYRIDYL)]ETHYLAMINE
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(1R)-1-[5-(TRIFLUOROMETHYL)(2-PYRIDYL)]ETHYLAMINE
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(1R)-1-[5-(TRIFLUOROMETHYL)(2-PYRIDYL)]ETHYLAMINE
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(1R)-1-[5-(TRIFLUOROMETHYL)(2-PYRIDYL)]ETHYLAMINE

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